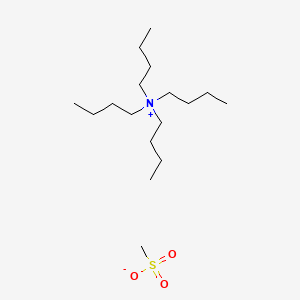

Tetrabutylammonium methanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ionic Liquid Properties

- Organic Solvent Substitute: TBAMs is classified as an ionic liquid, a type of salt with a liquid melting point. This property makes it a valuable solvent in research, particularly for reactions that require non-aqueous environments. Due to its low volatility and high thermal stability, TBAMs can be used in reactions involving sensitive or volatile organic compounds without significant evaporation [, ].

- Electrolyte in Electrochemical Studies: TBAMs can act as an electrolyte in electrochemical applications. Its ionic nature allows it to conduct electricity, making it suitable for studies involving batteries, fuel cells, and electrodeposition [, ].

Facilitator in Organic Synthesis

Tetrabutylammonium methanesulfonate is a quaternary ammonium compound with the chemical formula and a molecular weight of approximately 337.56 g/mol. It appears as a fine white, crystalline, hygroscopic powder that is soluble in water. This compound is recognized for its surfactant properties and is classified as a hazardous substance due to its potential toxicity and irritative effects on skin and eyes .

Additionally, it can undergo hydrolysis under specific conditions, leading to the formation of tetrabutylammonium hydroxide and methanesulfonic acid. The presence of this compound in reaction mixtures can enhance reaction rates and yields by improving reactant solubility .

The synthesis of tetrabutylammonium methanesulfonate typically involves the reaction of tetrabutylammonium hydroxide with methanesulfonic acid. The general reaction can be represented as follows:

This method yields tetrabutylammonium methanesulfonate in high purity. Other methods may include ion exchange processes or the use of other quaternary ammonium compounds as starting materials .

Tetrabutylammonium methanesulfonate has diverse applications across various fields:

- Organic Synthesis: Used as a phase transfer catalyst in nucleophilic substitutions and condensation reactions.

- Biological Research: Employed in microbiological studies due to its antibacterial properties.

- Analytical Chemistry: Utilized in chromatographic techniques for separating compounds.

- Industrial Processes: Acts as a surfactant in formulations for cleaning products and detergents .

Studies on the interactions of tetrabutylammonium methanesulfonate with biological systems indicate its potential effects on cell membranes. The compound's ability to disrupt lipid bilayers can lead to altered permeability, affecting cellular functions. This property makes it a valuable tool in pharmacological research but also raises concerns regarding its toxicity .

Several compounds share structural similarities with tetrabutylammonium methanesulfonate, particularly within the class of quaternary ammonium compounds. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetradecyltrimethylammonium bromide | C${17}$H${38}$BrN | Longer alkyl chain; used as an antimicrobial agent |

| Benzalkonium chloride | C${22}$H${38}$ClN | Common disinfectant; effective against bacteria |

| Cetyltrimethylammonium bromide | C${19}$H${42}$BrN | Used in personal care products; emulsifying agent |

Uniqueness: Tetrabutylammonium methanesulfonate stands out due to its specific solubility characteristics and effectiveness as a phase transfer catalyst, making it particularly useful in organic synthesis compared to other quaternary ammonium compounds that may not exhibit similar catalytic behavior .

Tetrabutylammonium methanesulfonate is classically synthesized through nucleophilic substitution reactions between tetrabutylammonium halides and methanesulfonic acid derivatives. A representative method involves reacting tetrabutylammonium bromide with dimethyl sulfite under controlled thermal conditions (110–115°C) for 96 hours under nitrogen atmosphere. This route achieves near-quantitative yields (>95%) by leveraging the reactivity of sulfite esters with quaternary ammonium salts.

Alternative pathways include direct acid-base neutralization between tetrabutylammonium hydroxide and methanesulfonic acid in polar aprotic solvents such as acetonitrile. This method avoids halide contamination, as shown in the reaction:

$$

\text{N(C}4\text{H}9\text{)}4^+ \text{OH}^- + \text{CH}3\text{SO}3\text{H} \rightarrow \text{N(C}4\text{H}9\text{)}4^+ \text{CH}3\text{SO}3^- + \text{H}_2\text{O}

$$

Crystallization from aqueous or methanol solutions typically yields high-purity products (≥97%) with melting points of 78–80°C.

Solvent-Mediated Synthesis Optimization Strategies

Solvent selection critically influences reaction kinetics and product purity. Polar solvents like tetrahydrofuran (THF) enhance ion dissociation, facilitating faster anion exchange. For example, dissolving potassium hexachlorometalates in 0.1 M hydrochloric acid before adding tetrabutylammonium hydroxide accelerates precipitation of the methanesulfonate salt.

Temperature optimization further improves yields:

- Low-temperature regimes (25–50°C) minimize side reactions but require extended reaction times (24–72 hours).

- High-temperature protocols (100–115°C) reduce synthesis duration to <12 hours but necessitate pressure-resistant reactors.

A comparative analysis of solvent systems reveals:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetonitrile | 37.5 | 96 | 95 |

| Methanol | 32.7 | 48 | 89 |

| THF | 7.6 | 24 | 82 |

Anion Exchange Methodologies for Methanesulfonate Incorporation

Anion exchange remains the most scalable approach for methanesulfonate salt production. This involves treating tetrabutylammonium halides with methanesulfonic acid salts in biphasic systems. For instance, combining tetrabutylammonium bromide with sodium methanesulfonate in water/dichloromethane mixtures achieves >90% conversion within 2 hours.

Advanced variants employ ion-exchange resins or electrochemical methods to drive equilibrium toward product formation. A notable example utilizes tetrabutylammonium hydroxide and potassium hexachlorometalates in acidic media, yielding (Bu₄N)₂[MCl₆] complexes with <5 ppm halide impurities.

Industrial-Scale Production Techniques and Process Engineering

Commercial production prioritizes cost efficiency and reproducibility. Continuous flow reactors enable large-scale synthesis by maintaining precise temperature (±1°C) and stoichiometric control. Key process parameters include:

- Residence time: 4–6 hours for complete halide displacement.

- Solvent recovery: Distillation units reclaim >95% of acetonitrile or methanol.

- Waste management: Halide byproducts (e.g., NaCl, KBr) are precipitated and repurposed.

Industrial protocols often use molten tetrabutylammonium bromide as a solvent-free medium, reducing environmental footprint. Automated crystallization systems then isolate the product with ≥97% purity, as validated by NMR and elemental analysis.

Purification Protocols and Crystallization Dynamics

Post-synthetic purification ensures compliance with pharmaceutical-grade standards. Common techniques include:

- Vacuum distillation: Removes residual solvents at 13.3 Pa and 115°C.

- Recrystallization: Methanol/water (3:1 v/v) mixtures yield monoclinic crystals with defined lattice parameters.

- Ion chromatography: Eliminates trace anions (Cl⁻, Br⁻) to <10 ppm levels.

Crystallization kinetics depend on supersaturation ratios (β) and cooling rates:

| Cooling Rate (°C/min) | Crystal Size (µm) | Purity (%) |

|---|---|---|

| 0.5 | 150–200 | 97.5 |

| 2.0 | 50–100 | 98.2 |

| 5.0 | 20–50 | 97.8 |

Slow cooling (0.5°C/min) produces larger crystals suitable for X-ray diffraction, while rapid cooling maximizes yield.

Fundamental Solubility Characteristics

Tetrabutylammonium methanesulfonate demonstrates exceptional solubility behavior that distinguishes it from conventional inorganic salts. The compound exhibits enhanced solubility in organic solvents while maintaining stability in aqueous environments [1], a property attributed to its unique molecular structure combining the large tetrabutylammonium cation with the methanesulfonate anion.

Table 1: Basic Physicochemical Properties of Tetrabutylammonium Methanesulfonate

| Property | Value/Description | Reference Citation |

|---|---|---|

| Molecular Formula | C₁₇H₃₉NO₃S | [2] [4] [5] |

| Molecular Weight (g/mol) | 337.56 | [2] [4] [5] |

| CAS Number | 65411-49-6 | [2] [4] [5] |

| Melting Point (°C) | 78-80 | [2] [5] [6] |

| Appearance | Fine white crystalline hygroscopic powder/crystals | [2] [7] |

| Storage Temperature (°C) | 2-8 | [2] [8] |

| Solubility in Water | Soluble - enhances solubility in aqueous environments | [1] [3] |

| Solubility in Organic Solvents | Highly soluble in polar organic solvents (DMSO, acetonitrile, methanol) | [1] [9] [3] [10] |

Polar Solvent Systems

In polar solvent environments, tetrabutylammonium methanesulfonate exhibits remarkably high solubility characteristics. The compound demonstrates excellent dissolution in dimethyl sulfoxide, acetonitrile, and methanol [3] [10]. This enhanced solubility in polar organic solvents stems from the favorable interactions between the polar methanesulfonate anion and polar solvent molecules, while the tetrabutylammonium cation provides compatibility with organic phases.

Aqueous solubility represents a particularly important characteristic, where tetrabutylammonium methanesulfonate maintains stability in aqueous environments [1]. Unlike many organic ionic compounds that decompose or precipitate in water, this compound demonstrates sustained dissolution, making it valuable for aqueous electrochemical applications and biochemical processes [11].

Table 2: Solubility Behavior in Different Solvent Systems

| Solvent System | Solubility | Notes |

|---|---|---|

| Water | High - readily soluble | Maintains stability in aqueous environments |

| Polar Organic Solvents | Excellent solubility | Enhanced by quaternary ammonium structure |

| DMSO | High solubility | Used in gel polymer electrolytes |

| Acetonitrile | Good solubility | Common solvent for electrochemical studies |

| Methanol | Good solubility | Suitable for phase transfer catalysis |

Nonpolar Solvent Systems

In contrast to its behavior in polar solvents, tetrabutylammonium methanesulfonate exhibits limited solubility in nonpolar solvent systems. This selectivity reflects the ionic nature of the compound and the requirement for polar interactions to achieve dissolution. The poor solubility in nonpolar solvents is typical for ionic compounds and demonstrates the compound's selective solvation behavior [12] [10].

Research on related tetrabutylammonium salts in aromatic hydrocarbons reveals temperature-dependent aggregation behavior [12]. Above critical concentrations, these compounds form aggregates in benzene, with solubility curves exhibiting characteristics similar to surfactant behavior, including Krafft points and critical micelle concentrations [12].

Thermal Decomposition Kinetics and Thermodynamic Stability

Thermal Stability Profile

Tetrabutylammonium methanesulfonate demonstrates exceptional thermal stability characteristic of tetrabutylammonium salt compounds. According to literature data, tetrabutylammonium salts typically exhibit decomposition temperatures exceeding 300°C [13], placing tetrabutylammonium methanesulfonate within this thermally stable category.

The melting point of 78-80°C represents the solid-to-liquid phase transition under standard atmospheric conditions [2] [5] [6]. This relatively low melting point, combined with high thermal decomposition temperatures, provides a substantial operating window for applications requiring elevated temperatures while maintaining chemical integrity.

Decomposition Mechanisms and Kinetics

Thermal decomposition of tetrabutylammonium compounds typically involves multiple thermal events occurring in distinct temperature ranges [14]. Research on similar tetrabutylammonium salts indicates that decomposition processes involve initial conformational disordering followed by chemical bond breaking at higher temperatures [15].

Differential scanning calorimetry and thermogravimetric analysis studies on related tetrabutylammonium compounds reveal complex decomposition patterns [14]. The decomposition typically occurs through stepwise processes, with the organic cation undergoing initial structural rearrangements before complete thermal breakdown [16].

Thermodynamic Stability Considerations

The thermodynamic stability of tetrabutylammonium methanesulfonate derives from several molecular factors. The large, symmetrical tetrabutylammonium cation provides steric stabilization through dispersed charge distribution, while the methanesulfonate anion contributes ionic stability through its resonance-stabilized sulfonate group [7].

Semi-clathrate hydrate formation represents another aspect of thermodynamic stability. Tetrabutylammonium salts can form stable hydrate structures that modify their thermal behavior and provide enhanced stability under specific conditions [17] [18]. These hydrates demonstrate improved thermal stability compared to conventional gas hydrates and exhibit unique phase transition temperatures [17].

Electrochemical Properties and Ionic Conductivity Measurements

Ionic Conductivity Characteristics

Tetrabutylammonium methanesulfonate exhibits distinctive electrochemical properties that make it valuable for various electrochemical applications. The compound's ionic conductivity derives from the mobility of both the tetrabutylammonium cation and methanesulfonate anion in solution [19] [20].

Conductivity measurements on related tetrabutylammonium salts demonstrate temperature-dependent behavior following Vogel-Tammann-Fulcher equations [21]. The ionic conductivity increases with temperature due to enhanced ion mobility, with activation energies typically ranging from 6-15 kJ/mol depending on the specific anion and solvent system [21] [19].

Electrolyte Performance

In gel polymer electrolyte systems, tetrabutylammonium salts achieve ionic conductivities in the range of 10⁻⁴ S/cm at room temperature [21]. The methanesulfonate anion contributes to conductivity through its mobility of 0.60 relative to potassium ions [22], representing moderate ionic transport capabilities.

Association constants and limiting molar conductivities depend significantly on the solvent environment [19] [23]. In polar aprotic solvents like acetonitrile, tetrabutylammonium salts typically exhibit reduced association compared to protic solvents, resulting in enhanced ionic conductivity [20].

Electrochemical Applications

Tetrabutylammonium methanesulfonate serves as an effective supporting electrolyte in various electrochemical systems. Its high solubility in organic solvents combined with electrochemical stability makes it suitable for non-aqueous electrochemistry applications [10] [24].

The compound's electrochemical window and resistance to oxidation and reduction under typical operating conditions provide stability for electroanalytical techniques and battery applications [21] [25]. This stability stems from the robust tetrabutylammonium cation and the stable methanesulfonate anion under electrochemical stress.

Phase Behavior in Multi-Component Systems

Binary and Ternary Phase Systems

Tetrabutylammonium methanesulfonate exhibits complex phase behavior in multi-component systems, particularly when combined with other ionic species or in mixed solvent environments. Research on related tetrabutylammonium salts reveals temperature-dependent phase transitions and composition-sensitive behavior [26] [27].

In quaternary systems involving organic and aqueous phases, tetrabutylammonium salts demonstrate unique phase-transfer catalytic activity that correlates directly with phase behavior [26] [27]. The compound can exist in oil-rich phases, aqueous phases, and intermediate liquid phases depending on temperature, concentration, and co-solvent composition [26].

Hydrate Formation and Semi-Clathrate Structures

Tetrabutylammonium methanesulfonate participates in semi-clathrate hydrate formation under appropriate conditions [28] [29]. These semi-clathrate structures differ from conventional gas hydrates by incorporating the large tetrabutylammonium cations into the hydrate lattice while leaving smaller cavities available for guest molecules [28].

Phase equilibrium studies demonstrate that tetrabutylammonium salts moderate thermodynamic conditions for hydrate formation, shifting phase boundaries to more favorable regions [28] [29]. The presence of the methanesulfonate anion influences hydrate stability through ionic interactions with the water lattice structure [28].

Multi-Component Phase Diagrams

Phase diagrams for tetrabutylammonium methanesulfonate systems exhibit eutectic behavior with various organic compounds [30]. These eutectic mixtures can demonstrate significantly depressed melting points compared to pure components, creating deep eutectic solvent systems with unique properties [30].

The phase behavior in mixed cation systems reveals synergistic effects where combinations of different tetrabutylammonium salts produce enhanced performance compared to individual components [17]. These effects manifest in improved thermal properties and modified phase transition temperatures [17].